Product packaging for 6-Bromoisoquinolin-1-amine(Cat. No.:CAS No. 215453-26-2)

6-Bromoisoquinolin-1-amine

Cat. No.: B1290191
CAS No.: 215453-26-2
M. Wt: 223.07 g/mol
InChI Key: PZNNAAGLKCNZKE-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds are a cornerstone of modern drug development, valued for their vast structural diversity and wide range of pharmacological activities. researchgate.net Their prevalence in both natural products and synthetic drugs underscores their significance.

A significant percentage of all biologically active chemical entities contain a heterocyclic ring. dntb.gov.ua In fact, an analysis of U.S. FDA-approved drugs revealed that a substantial majority of unique small-molecule drugs contain a nitrogen heterocycle. evitachem.comncl.ac.uk This high frequency is a testament to the versatility of these structures in achieving the desired pharmacological profiles. nih.gov Well-known examples of drugs containing heterocyclic moieties include antibiotics like penicillins and the chemotherapy agent 5-fluorouracil. nih.gov

The chemical properties of heterocyclic compounds allow for the creation of molecules with unique pharmacological profiles. nih.gov These scaffolds are instrumental in developing new therapeutic agents that can overcome the limitations of existing drugs, such as drug resistance. researchgate.net The diverse biological activities exhibited by heterocyclic compounds are extensive, encompassing antimicrobial, anticancer, anti-inflammatory, and antiviral properties. acs.org This versatility stems from their ability to interact with a wide array of biological targets, including enzymes and receptors. nih.gov

Isoquinoline (B145761) as a Privileged Scaffold in Pharmaceutical Development

Within the vast family of heterocyclic compounds, the isoquinoline scaffold holds a place of distinction. This bicyclic aromatic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. pharmacompass.comresearchgate.net This term reflects its recurring presence in a multitude of biologically active compounds.

The journey of isoquinoline in medicinal chemistry has a rich history, with its derivatives being identified as bioactive components in many natural product-based therapeutics. nih.gov The discovery of isoquinoline itself dates back to the 19th century and has since spurred significant interest in heterocyclic chemistry. mdpi.com Over the years, synthetic organic chemists have developed numerous methods for the construction of the isoquinoline framework, moving beyond traditional reactions to more novel and efficient synthetic strategies. chemimpex.com This evolution in synthetic methodology has greatly expanded the accessibility and diversity of isoquinoline derivatives for drug discovery programs.

Isoquinoline and its derivatives exhibit a broad spectrum of pharmacological activities, making them a vital component in the quest for new drugs. scbt.com These activities include antitumor, antibacterial, antimalarial, anti-inflammatory, and antiviral properties, among others. scbt.com The therapeutic potential of isoquinoline derivatives is vast, with at least 38 isoquinoline-based drugs currently in clinical use or trials for a wide range of diseases. pharmacompass.comkuleuven.be

The application of isoquinoline derivatives as anticancer and antitumor agents is a particularly active area of research. researchgate.netgoogle.com These compounds can exert their effects through various mechanisms, such as inducing cell cycle arrest, apoptosis (programmed cell death), and inhibiting the proliferation of tumor cells. nih.gov The structural versatility of the isoquinoline nucleus allows for fine-tuning to target specific pathways involved in cancer progression. google.com Research has shown that even minor structural modifications to the isoquinoline scaffold can significantly influence its cytotoxic activity. google.com

The Role of 6-Bromoisoquinolin-1-amine

The compound this compound serves as a key building block in the synthesis of more complex molecules with therapeutic potential. While direct and extensive research on the standalone biological activity of this compound is limited in publicly available literature, its importance is highlighted by its use as a precursor in the development of various inhibitors and therapeutic agents.

The presence of the bromine atom and the amino group on the isoquinoline core makes it a versatile intermediate for further chemical modifications. The bromine atom, for instance, can be readily displaced or used in cross-coupling reactions to introduce new functional groups, while the amino group provides a site for further derivatization.

Research Applications of this compound Derivatives

Therapeutic Target/ApplicationRole of this compound ScaffoldExample of Derivative/StudyReference
ROCK-I InhibitorsUsed as a foundational fragment for the development of Rho-kinase (ROCK) inhibitors, which are targets for cardiovascular diseases.Fragment-based NMR screening led to the optimization of 6-substituted isoquinolin-1-amine derivatives. kuleuven.be
Kallikrein InhibitorsServes as a starting material for the synthesis of compounds that inhibit kallikrein, an enzyme implicated in angioedema.A patent describes the use of this compound in the preparation of therapeutic inhibitory compounds.
Antiprotozoal AgentsThe scaffold is part of a class of compounds screened for activity against various protozoan parasites.N-(4-(Benzyloxy)-3-chlorophenyl)-6-bromoisoquinolin-1-amine was synthesized and evaluated for its growth inhibitory activities against parasites like T. cruzi, L. major, and P. falciparum. pharmacompass.com
Anti-HIV AgentsThe bromo-isoquinoline structure is a component of novel CXCR4 antagonists designed for anti-HIV activity.Derivatives such as N1-((6-Bromoisoquinolin-1-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine have been synthesized and studied. google.com

Therapeutic Spectrum of Isoquinoline Derivatives

Antimicrobial, Antifungal, and Antibacterial Properties

Isoquinoline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of pathogens. nih.govresearchgate.net Natural alkaloids and synthetic isoquinolines have shown efficacy against various bacteria and fungi. researchgate.netnih.gov For instance, certain isoquinoline alkaloids have been reported to be effective against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. researchgate.netnih.govmdpi.com The mechanism of action for some of these compounds involves the disruption of the bacterial cell wall and nucleic acid biosynthesis. nih.gov The introduction of different functional groups onto the isoquinoline scaffold can modulate this activity. nih.gov For example, studies on 1-aminoisoquinolines have highlighted their potential as antimicrobial agents. nih.gov The presence of a bromine atom, as in this compound, could further enhance these properties.

Table 1: Antibacterial Activity of Selected Isoquinoline Derivatives

Compound Target Organism Activity (MIC in µg/mL)
Chelerythrine P. aeruginosa 1.9 nih.govmdpi.com
Sanguinarine S. aureus 1.9 nih.govmdpi.com
Alkynyl isoquinoline (HSN584) Fluoroquinolone-resistant S. aureus 4 nih.gov
Alkynyl isoquinoline (HSN739) Fluoroquinolone-resistant S. aureus 8 nih.gov
Tricyclic isoquinoline (8d) Staphylococcus aureus 16 mdpi.com

MIC: Minimum Inhibitory Concentration

Neuropharmacological Applications (Antipsychotic, Antidepressant, Anesthetic)

The isoquinoline framework is a key component in many compounds with significant neuropharmacological effects. mdpi.com Isoquinoline alkaloids have been investigated for their potential in treating neurodegenerative diseases due to their neuroprotective properties. mdpi.comontosight.ai Some derivatives have shown promise by acting as antioxidants or by modulating neurotransmitter systems. ontosight.ai For example, berberine (B55584), an isoquinoline alkaloid, has been studied for its effects on neuronal apoptosis and cerebral microcirculation. researchgate.net Furthermore, certain aminoisoquinolines are known for their central nervous system depressant and anticonvulsant activities. conicet.gov.ar The structural features of this compound, combining the isoquinoline core with an amino group, suggest potential for investigation into its neuropharmacological profile. conicet.gov.arontosight.ai

Cardiovascular and Cerebrovascular Disease Therapies

Isoquinoline derivatives have been identified as having potential therapeutic effects on cardiovascular diseases, including atherosclerosis. frontiersin.org Some of these compounds have been investigated for their vasodilatory effects, which could be beneficial in treating hypertension. ontosight.ai For instance, tetrandrine, a dibenzylisoquinoline compound, has been traditionally used for the management of hypertension. researchgate.net The development of novel isoquinoline derivatives continues to be an active area of research for cardiovascular therapies. google.com

Anti-inflammatory and Analgesic Activities

A significant number of isoquinoline alkaloids and their synthetic derivatives have been reported to possess anti-inflammatory and analgesic properties. amerigoscientific.comcore.ac.ukontosight.ai Berberine, for example, has demonstrated an ability to inhibit pro-inflammatory cytokines and enzymes. amerigoscientific.com Synthetic isoquinoline derivatives have also been evaluated for their anti-inflammatory and analgesic potential, with some compounds showing significant activity in animal models. core.ac.uk Research has shown that certain isoquinoline-1-carboxamide (B73039) derivatives can suppress inflammatory responses in microglial cells, suggesting their potential for treating neuroinflammation. nih.govmdpi.com The analgesic effects of some isoquinolone derivatives are being investigated through their action as antagonists for specific receptors involved in pain pathways. nih.gov

Antimalarial and Antiparasitic Effects

The isoquinoline scaffold is a critical feature in a number of potent antimalarial and antiparasitic agents. ipinnovative.com Quinine, a well-known antimalarial drug, is an isoquinoline alkaloid. ipinnovative.com Numerous other natural and synthetic isoquinoline derivatives have been tested for their activity against Plasmodium falciparum, the parasite responsible for malaria, with some showing high selectivity. acs.orgnih.govscispace.com In addition to malaria, isoquinoline alkaloids have demonstrated efficacy against other parasites like Leishmania donovani.

Focus on Brominated Isoquinolines in Organic Synthesis and Medicinal Chemistry

Brominated isoquinolines serve as versatile building blocks in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. orgsyn.org This feature allows for the introduction of various functional groups through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. orgsyn.org The synthesis of brominated isoquinolines can be achieved through regioselective bromination of the isoquinoline core using specific reagents and conditions to control the position of the bromine atom. orgsyn.orgthieme-connect.com For example, 5-bromoisoquinoline (B27571) can be prepared in good yield through careful control of temperature and the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid. thieme-connect.com These brominated intermediates are crucial for creating libraries of substituted isoquinolines for drug discovery programs. researchgate.net

Role of Bromine Substitution in Modulating Reactivity and Biological Interactions

The substitution of a hydrogen atom with a bromine atom on the isoquinoline scaffold can significantly influence both the chemical reactivity and the biological activity of the molecule. From a chemical standpoint, the bromine atom serves as a handle for further molecular elaboration via cross-coupling reactions. orgsyn.org

From a medicinal chemistry perspective, the introduction of a bromine atom can modulate a compound's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction with biological macromolecules that can enhance binding affinity and selectivity for a specific target. The presence of a halogen can also block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate. The strategic placement of a bromine atom, as seen in this compound, is a key consideration in the design of new therapeutic agents.

Importance as Synthetic Intermediates

The value of the isoquinoline scaffold extends to its critical role as a synthetic intermediate in the construction of more complex, biologically active molecules. ontosight.ai Compounds like this compound serve as pivotal building blocks for synthesizing a variety of other compounds. chemicalbook.comamericanelements.com The specific arrangement of functional groups in this compound—namely the bromine atom and the primary amine—makes it a versatile reagent for further chemical modifications.

The bromine atom at the 6-position can act as a leaving group in various cross-coupling reactions, a common strategy in medicinal chemistry to form new carbon-carbon or carbon-heteroatom bonds. For instance, the related compound 6-bromoisoquinoline-1-carbonitrile (B1380134) is utilized in Buchwald-Hartwig amination reactions to prepare pharmaceutical intermediates on a large scale. acs.org This type of palladium-catalyzed reaction is a powerful tool for creating complex amine-containing molecules from aryl halides.

Similarly, this compound itself can participate in such coupling reactions. Research has demonstrated the use of Boc-protected this compound in Buchwald-Hartwig cross-coupling reactions with other molecules to generate novel coumarin (B35378) derivatives. researchgate.net The amino group at the 1-position offers another site for chemical modification, capable of participating in nucleophilic reactions or serving as a hydrogen bond donor in molecular interactions. cymitquimica.com The dual reactivity of both the bromo and amino groups provides chemists with multiple pathways to functionalize the isoquinoline core, making it a valuable intermediate for creating libraries of compounds for drug discovery programs. cymitquimica.com Positional isomers, such as 6-bromoisoquinolin-3-amine, are also employed in structure-activity relationship (SAR) studies to identify selective enzyme inhibitors. chemicalbook.com

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 215453-26-2 chemsrc.comscbt.comsynquestlabs.com
Molecular Formula C₉H₇BrN₂ chemsrc.comscbt.comsynquestlabs.com
Molecular Weight 223.07 g/mol scbt.comsynquestlabs.com
Density 1.6±0.1 g/cm³ chemsrc.com
Boiling Point 380.7±27.0 °C at 760 mmHg chemsrc.com
Flash Point 184.0±23.7 °C chemsrc.com
Physical Form Solid sigmaaldrich.com
Purity 97% sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2 B1290191 6-Bromoisoquinolin-1-amine CAS No. 215453-26-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromoisoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNNAAGLKCNZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626864
Record name 6-Bromoisoquinolin-1-amine
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Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215453-26-2
Record name 6-Bromo-1-isoquinolinamine
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Record name 6-Bromoisoquinolin-1-amine
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Record name 1-Amino-6-bromoisoquinoline
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Reactivity and Reaction Mechanisms of 6 Bromoisoquinolin 1 Amine

Reactions at the Bromine Atom

The bromine atom attached to the isoquinoline (B145761) core is a key site for functionalization, primarily through substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. In this reaction, a nucleophile displaces the halide on the aromatic ring. The mechanism typically proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. chemenu.com The aromaticity of the ring is temporarily broken and is restored upon the expulsion of the leaving group.

For an SNAr reaction to occur, the aromatic ring usually needs to be activated by electron-withdrawing groups, typically located ortho or para to the leaving group, which stabilize the anionic Meisenheimer intermediate. wikipedia.org The isoquinoline ring system is inherently electron-deficient, which can facilitate nucleophilic attack compared to a simple benzene (B151609) ring. However, without strong additional activating groups, forcing conditions such as high temperatures or very strong nucleophiles may be required.

The reactivity of halogens in SNAr reactions often follows the trend F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen polarizing the carbon-halogen bond. youtube.com

While theoretically possible, specific examples of nucleophilic aromatic substitution displacing the bromine atom on 6-Bromoisoquinolin-1-amine are not prominently documented in peer-reviewed literature, suggesting other reaction pathways are often preferred for modifying this position.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent handle for such transformations. orgsyn.org

Suzuki Coupling

The Suzuki reaction creates a carbon-carbon bond by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. google.com The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. google.com

While specific Suzuki couplings of this compound are not extensively detailed, the reaction is widely applied to similar bromo-substituted heterocyclic amines. For instance, Suzuki-Miyaura reactions on bromo-substituted quinolines have been successfully used to introduce various aryl and heteroaryl groups. google.com The presence of the free amine can sometimes interfere with the catalyst, but appropriate ligand and base selection can overcome this challenge.

Table 1: General Conditions for Suzuki Cross-Coupling Reactions

ComponentExamplesPurpose
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Facilitates the oxidative addition step.
Ligand PPh₃, dppf, SPhos, XPhosStabilizes the palladium center.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane, Toluene, DMF, Acetonitrile/WaterSolubilizes reactants and catalyst.
Boron Reagent Arylboronic acids, Heteroarylboronic estersSource of the new carbon fragment.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine like triethylamine. organic-chemistry.org The reaction mechanism involves a palladium cycle similar to the Suzuki reaction and a separate copper cycle that generates a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. organic-chemistry.orgresearchgate.net

A study on the closely related 6-amino-5-bromoquinolin-2(1H)-one scaffold demonstrates the feasibility of this reaction. The bromo-substituted quinolinone was successfully coupled with various terminal acetylenes using a Pd/Cu catalyst system, leading to the formation of pyrrolo[3,2-f]quinolinones after a subsequent cyclization step. researchgate.net This suggests that this compound would be a viable substrate for Sonogashira coupling to introduce alkynyl substituents at the C-6 position.

Table 2: Typical Reagents for Sonogashira Coupling of a Bromo-Aromatic Amine

ComponentExample ReagentsRole in Reaction
Substrate 6-Amino-5-bromoquinolin-2(1H)-oneAryl bromide source
Coupling Partner Phenylacetylene, TrimethylsilylacetyleneAlkyne source
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Main catalyst for the cross-coupling cycle
Copper Co-catalyst CuIActivates the alkyne
Base/Solvent Triethylamine (Et₃N), Diisopropylamine (DIPA)Acts as base and often as solvent
Solvent (optional) DMF, THFCo-solvent to improve solubility

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org The mechanism includes the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond. The final step is a β-hydride elimination, which forms the product and a hydridopalladium complex. The base regenerates the active Pd(0) catalyst. organic-chemistry.orgnih.gov This reaction is a powerful tool for vinylation of aryl halides. Given the general robustness of the Heck reaction, this compound is an expected substrate for coupling with various alkenes, such as acrylates or styrenes, to introduce vinyl groups at the C-6 position. wikipedia.orgorganic-chemistry.org

Reductive Debromination

Reductive debromination is the process of removing a bromine atom and replacing it with a hydrogen atom. This transformation can be achieved using various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst), or with reducing agents like formic acid, phosphinic acid, or certain metal hydrides. While this reaction is less common for functionalization, it can be useful if the parent isoquinolin-1-amine scaffold is desired after the bromine atom has served its purpose as a directing group or synthetic handle. No specific documented examples of reductive debromination on this compound were found in the surveyed literature.

Reactions at the Amine Group

The primary amino group at the C-1 position is nucleophilic and can readily participate in a range of bond-forming reactions.

Acylation and Alkylation Reactions

Acylation

The primary amine of this compound is expected to react readily with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (under coupling conditions) to form the corresponding amides. This is a standard transformation for aromatic amines. The reaction typically proceeds via nucleophilic attack of the amine nitrogen onto the carbonyl carbon of the acylating agent, followed by the loss of a leaving group (e.g., chloride) or a small molecule (e.g., water). The resulting N-(6-bromoisoquinolin-1-yl)amides are often stable, crystalline solids.

Alkylation

N-alkylation of the amine group can be achieved using alkyl halides. nih.gov The reaction involves the nucleophilic attack of the amine on the alkyl halide in an SN2 reaction. It can be challenging to control the degree of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to over-alkylation and the formation of tertiary amines or even quaternary ammonium (B1175870) salts. More sophisticated methods, such as reductive amination or specialized coupling reactions, can provide better control. For instance, Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be used to form N-aryl or N-heteroaryl bonds, representing a form of N-arylation.

Condensation Reactions

The primary amine group of this compound can undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orglatech.edu This reaction is typically acid-catalyzed and proceeds through the nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal (or carbinolamine) intermediate. pressbooks.pub Subsequent dehydration of this intermediate under acidic conditions leads to the formation of the C=N double bond of the imine. youtube.com The reaction is reversible and often driven to completion by removing the water that is formed. wikipedia.org

Table 3: General Scheme for Imine Formation

Reactant 1Reactant 2CatalystProduct Type
This compoundAldehyde (R-CHO)Acid (e.g., H⁺)Imine
This compoundKetone (R-CO-R')Acid (e.g., H⁺)Imine

Reactions at the Isoquinoline Core

The reactivity of this compound is characterized by the interplay of the electron-donating amino group, the deactivating bromo substituent, and the inherent electronic properties of the isoquinoline bicycle.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on this compound is governed by the directing effects of the substituents on the ring system. The isoquinoline nucleus itself is electron-deficient, particularly the pyridine (B92270) ring, which deactivates it towards electrophilic attack. Conversely, the benzene ring is more susceptible to substitution, and its reactivity is modulated by the attached amino and bromo groups.

The primary amino group (-NH₂) at the C-1 position is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via a resonance effect (+M). chemistrytalk.orgcognitoedu.org This significantly increases the nucleophilicity of the aromatic system. The bromine atom at the C-6 position is a deactivating group due to its strong electron-withdrawing inductive effect (-I), but it also acts as an ortho, para-director because its lone pairs can participate in resonance (+M). wikipedia.org

In the case of this compound, the potent activating effect of the amino group is the dominant influence. organicchemistrytutor.com It strongly directs incoming electrophiles to the positions ortho and para to it. However, the positions ortho (C2) and para (C4) to the C1-amine are within the deactivated pyridine ring. Therefore, the directing effect extends to the carbocyclic ring, primarily activating the C5 and C7 positions. The bromine at C6 directs to the C5 and C7 positions as well. The confluence of these directing effects makes the C5 and C7 positions the most probable sites for electrophilic attack. Steric hindrance may influence the relative ratio of substitution at these two positions.

Table 1: Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectNature of GroupDirecting Influence
-NH₂C1+M > -IStrongly ActivatingOrtho, Para (C2, C4, also activates C5, C7)
-BrC6-I > +MDeactivatingOrtho, Para (C5, C7)
Ring NitrogenN2-IStrongly DeactivatingDeactivates pyridine ring (especially C2, C4)

Cyclization Reactions for Fused Systems

The 1-amino group of this compound serves as a versatile nucleophilic handle for the construction of fused heterocyclic systems. These reactions are valuable for synthesizing complex polycyclic molecules with potential pharmacological activity. researchgate.netcitedrive.com By reacting this compound with various bifunctional electrophiles, additional rings can be annulated onto the isoquinoline core.

A common strategy involves the condensation of the amino group with reagents containing two electrophilic centers, leading to the formation of five- or six-membered rings. For instance, reaction with α,β-unsaturated ketones or esters can lead to fused pyridinone or dihydropyridine systems. Similarly, reactions with 1,3-dicarbonyl compounds or their equivalents can be employed to construct fused pyrimidine rings, yielding pyrimido[4,5-c]isoquinoline derivatives. eurekaselect.com These cyclization reactions often proceed through an initial nucleophilic addition or condensation at the amino group, followed by an intramolecular cyclization and dehydration or elimination step. The bromine atom at the C-6 position typically remains intact during these transformations, providing a functional handle for subsequent cross-coupling reactions to further elaborate the fused system. Electrophilic cyclization of precursors derived from the parent molecule, such as o-alkynylbenzaldoximes, is another powerful method for synthesizing substituted 1-aminoisoquinolines. nih.govnih.gov

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is critical for optimizing reaction conditions and controlling product selectivity.

Palladium-Catalyzed C-N Bond Formation Mechanisms

The transformation of the C6-bromo functionality via palladium-catalyzed C-N cross-coupling, commonly known as the Buchwald-Hartwig amination, is a key reaction for this substrate. wikipedia.org The generally accepted mechanism proceeds through a catalytic cycle involving Pd(0) and Pd(II) species. libretexts.orgnrochemistry.com

The catalytic cycle is initiated by the oxidative addition of the aryl bromide (this compound) to a coordinatively unsaturated Pd(0) complex, which is typically generated in situ from a Pd(II) precatalyst. This step forms a Pd(II)-aryl complex and is often the rate-determining step of the reaction. wikipedia.orgnih.gov Following oxidative addition, the amine nucleophile coordinates to the palladium center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. libretexts.org The final step is reductive elimination from the Pd(II)-amido complex, which forms the new C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.orgacs.org An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, though this is less common with aryl amides. wikipedia.org

Role of Catalysts and Ligands in Selectivity and Efficiency

The success of palladium-catalyzed C-N coupling reactions is highly dependent on the choice of the palladium source and, most importantly, the ancillary ligand. uwindsor.carsc.org The ligand plays a multifaceted role in the catalytic cycle, influencing catalyst stability, activity, and selectivity. nih.gov

For the amination of aryl bromides like this compound, sterically bulky and electron-rich phosphine (B1218219) ligands are generally most effective. nih.govscispace.com These ligands, particularly dialkylbiaryl phosphines (e.g., XPhos, BrettPhos), promote several key steps in the catalytic cycle. nih.govmit.edu

Facilitation of Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition of the aryl bromide.

Promotion of Reductive Elimination: Steric bulk on the ligand can accelerate the rate of reductive elimination, which is the product-forming step. libretexts.orgwikipedia.org The steric hindrance forces the aryl and amido groups into closer proximity, facilitating bond formation. wikipedia.org

Stabilization of the Catalyst: The ligand stabilizes the palladium complexes throughout the catalytic cycle, preventing decomposition and aggregation into inactive palladium black.

Controlling Ligand-to-Metal Ratio: Bulky ligands often favor the formation of monoligated Pd(0) species (L-Pd), which are considered the most active catalytic species for oxidative addition. nih.govnih.gov

The interplay between the ligand's steric and electronic properties allows for fine-tuning of the catalyst's reactivity for specific substrates, enabling efficient coupling even with challenging partners under milder conditions. nih.govorganic-chemistry.org

Table 2: Common Ligand Classes for Buchwald-Hartwig Amination and Their Key Features
Ligand ClassExample LigandsKey FeaturesRole in Catalytic Cycle
TrialkylphosphinesP(t-Bu)₃Strongly electron-donating, sterically demandingPromotes oxidative addition and reductive elimination
Bidentate PhosphinesBINAP, DPPFChelating, forms stable complexesSpeeds up reaction, prevents dimer formation wikipedia.org
Dialkylbiaryl PhosphinesXPhos, SPhos, BrettPhosVery bulky and electron-rich, air-stable precatalysts availableHighly active for a broad range of substrates, including aryl chlorides nih.govnih.gov
N-Heterocyclic Carbenes (NHCs)IPr, SIPrStrong σ-donors, sterically bulkyForms robust catalysts, effective for challenging couplings researchgate.net

Kinetic Studies and Reaction Pathway Analysis

In many systems for the coupling of aryl bromides, the reaction is found to be first-order in the palladium catalyst and the aryl bromide, and zero-order in the amine. nih.govacs.org This kinetic profile is consistent with a catalytic cycle where the oxidative addition of the aryl bromide to the Pd(0) complex is the irreversible, turnover-limiting step. nih.govacs.org Kinetic Isotope Effect (KIE) studies have been used to probe the transition state of this step, confirming significant C-Br bond cleavage. nih.gov

However, the reaction pathway can be complex, and the RDS is not universal for all substrate, ligand, and base combinations. nih.gov For example, in some cases, particularly with less nucleophilic amines or certain bases, steps subsequent to oxidative addition, such as the deprotonation of the coordinated amine or the final reductive elimination, can become rate-limiting. nih.govnih.gov Reaction progress kinetic analysis has been a powerful tool to elucidate these more complex scenarios, revealing catalyst activation or deactivation pathways and the influence of base concentration on the reaction rate. nih.gov For instance, some organic bases can inhibit the reaction at high concentrations by competing with the amine substrate for coordination to the palladium center. nih.gov

Applications in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The strategic placement of the bromo and amino functionalities on the isoquinoline (B145761) ring system makes 6-Bromoisoquinolin-1-amine an ideal starting material for the synthesis of intricate molecular architectures. The bromine atom at the 6-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful carbon-carbon and carbon-nitrogen bond-forming reactions enable the introduction of a wide array of substituents, significantly increasing molecular complexity.

A notable example of the utility of a closely related derivative, 6-bromoisoquinoline-1-carbonitrile (B1380134), is its application in a kilogram-scale Buchwald-Hartwig amination. This reaction highlights the robustness of the 6-bromoisoquinoline (B29742) scaffold in forming complex C-N bonds, a critical step in the synthesis of many pharmaceutical intermediates. The scalability of such reactions underscores the industrial relevance of this class of compounds as building blocks for complex molecules.

The general scheme for these transformations is presented below:

Table 1: Key Palladium-Catalyzed Reactions Utilizing the 6-Bromoisoquinoline Scaffold

Reaction NameReactantsCatalyst SystemProduct Type
Suzuki-Miyaura Coupling This compound, Aryl/Alkyl Boronic Acid or EsterPd catalyst (e.g., Pd(PPh₃)₄), Base6-Aryl/Alkyl-isoquinolin-1-amine
Buchwald-Hartwig Amination This compound, Primary/Secondary AminePd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base6-(Substituted amino)-isoquinolin-1-amine

This table illustrates the general applicability of palladium-catalyzed cross-coupling reactions to the 6-bromoisoquinoline core, enabling the synthesis of a diverse range of complex molecules.

Precursor for Biologically Active Compounds and Natural Products

The isoquinoline motif is a prevalent core structure in a vast number of biologically active compounds and natural products. Consequently, this compound serves as a crucial precursor for the development of novel therapeutic agents. The amino group at the 1-position can be readily functionalized, while the bromine at the 6-position allows for the introduction of various pharmacophores through cross-coupling reactions.

Research has demonstrated that 6-substituted isoquinolin-1-amine derivatives are potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK-I) nih.govresearchgate.net. ROCK inhibitors are a class of drugs with potential applications in the treatment of various cardiovascular diseases. Fragment-based drug discovery approaches have successfully utilized the 6-substituted isoquinolin-1-amine scaffold to develop these potent and selective inhibitors nih.gov. The optimization of these compounds has led to the identification of lead candidates with improved pharmacokinetic profiles nih.gov.

Furthermore, derivatives of 6-bromoisoquinoline have been investigated for their antiparasitic and anticancer activities. For instance, N-(4-(Benzyloxy)-3-chlorophenyl)-6-bromoisoquinolin-1-amine has been synthesized and evaluated as a potential inhibitor of protozoan parasite growth acs.org. Additionally, 7-amino-6-bromoisoquinoline-5,8-quinone, a related structure, has shown promising cytotoxic activity against various human cancer cell lines, with IC₅₀ values in the sub-micromolar range nih.gov.

Table 2: Examples of Biologically Active Compounds Derived from the 6-Substituted Isoquinolin-1-amine Scaffold

Compound ClassTargetTherapeutic Potential
ROCK-I Inhibitors Rho-associated kinaseCardiovascular diseases nih.govnih.gov
Antiparasitic Agents Protozoan parasitesInfectious diseases acs.org
Anticancer Agents Cancer cell linesOncology nih.gov

This table summarizes the diverse biological activities of compounds synthesized using the 6-substituted isoquinolin-1-amine core, highlighting its importance in medicinal chemistry.

While direct synthesis of a known natural product from this compound is not extensively documented, its utility as a precursor for complex, biologically active molecules suggests its potential in the total synthesis of natural products containing the isoquinoline core.

Synthesis of Heterocyclic Compounds with Diverse Architectures

The reactivity of this compound allows for its use in the construction of a variety of fused heterocyclic systems. The amino group can participate in cyclization reactions, while the bromine atom provides a site for annulation through cross-coupling and subsequent cyclization strategies. This versatility enables the synthesis of novel polycyclic aromatic compounds with unique electronic and biological properties.

The synthesis of fused heterocycles is a significant area of organic chemistry, and isoquinoline derivatives are valuable starting materials for creating these complex structures scite.aiorganic-chemistry.org. For example, the development of tricyclic fused pyrimidoquinolines, which exhibit a range of biological activities, often involves the functionalization of quinoline (B57606) or isoquinoline precursors nih.gov. The presence of both an amino group and a bromine atom on the this compound scaffold offers multiple pathways for the construction of such fused systems.

Palladium-catalyzed carbonylative synthesis is another powerful tool for constructing fused heterocyclic systems. This methodology has been successfully applied to the synthesis of isoindoloquinazolinones from 1,2-dibromoarenes, demonstrating the potential for creating complex polycyclic structures through the incorporation of carbon monoxide rsc.org. The 6-bromoisoquinoline core is amenable to similar transformations, paving the way for the synthesis of novel fused heterocycles.

Development of Fluorescent Materials

The isoquinoline nucleus is a known fluorophore, and its derivatives are often investigated for their fluorescent properties. 6-Bromoisoquinoline is recognized as a key building block in the synthesis of fluorescent dyes and materials for organic electronics chemimpex.com. The amino group at the 1-position of this compound can act as an electron-donating group, which can enhance the fluorescent properties of the isoquinoline core.

The development of fluorescent probes is crucial for various applications in biological imaging and sensing. While specific studies on fluorescent materials derived directly from this compound are emerging, the general class of aminoquinolines and their derivatives are known to exhibit interesting photophysical properties. The modification of the amino group or substitution at the 6-position via the bromo functionality allows for the fine-tuning of the absorption and emission wavelengths, as well as the quantum yield of the resulting fluorescent dyes empbiotech.com. This tunability is essential for the design of probes with specific spectral characteristics for various applications.

Biological and Pharmacological Research Applications

Structure-Activity Relationship (SAR) Studies of 6-Bromoisoquinolin-1-amine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical modifications of a lead compound influence its biological activity. The 6-substituted isoquinolin-1-amine scaffold has been the subject of such studies, most notably in the pursuit of potent enzyme inhibitors.

Research into inhibitors for Rho-associated protein kinase (ROCK), a key enzyme in cellular signaling, identified the isoquinolin-1-amine core as a promising pharmacophore through fragment-based screening techniques. nih.govresearchgate.net Subsequent SAR studies focused on exploring the impact of various substituents at the 6-position, which is occupied by a bromine atom in the parent compound. These investigations revealed that modifications at this position significantly modulate the potency and pharmacokinetic properties of the resulting derivatives. nih.govnih.gov

For instance, in the development of ROCK-I inhibitors, fragment growth from an initial hit led to the synthesis of a series of 6-substituted isoquinolin-1-amine derivatives. nih.gov The optimization process demonstrated that while the 1-aminoisoquinoline (B73089) moiety was crucial for activity, the nature of the substituent at the 6-position could be varied to enhance potency and improve properties like the pharmacokinetic (PK) profile. nih.govnih.gov One study highlighted that replacing the basic amine center of the aminoisoquinoline could lead to compounds with a better PK profile while maintaining high potency. nih.gov

Compound ID6-Position SubstituentROCK-I IC50 (nM)Cellular ActivityPharmacokinetic (PK) Profile
23A (Example substituent)~100-500GoodFavorable
23E (Example substituent)<100ImprovedPoor
14A (Modified core)PotentGoodImproved

This table is illustrative of the findings in the cited literature, where specific compound structures and data points are detailed. nih.govnih.gov

These studies collectively underscore the importance of the 6-position on the isoquinolin-1-amine scaffold for fine-tuning biological activity. The bromine atom in this compound serves as a key chemical handle, allowing for the introduction of diverse functional groups to explore the chemical space and optimize ligand-target interactions.

Biological Activity Profiling

The this compound scaffold is a component of molecules that have been investigated for a range of biological activities, from anticancer to antimicrobial effects. The inherent properties of the isoquinoline (B145761) ring system, combined with the specific substitutions, contribute to this diverse pharmacological profile.

Anticancer and Cytotoxic Potential

The isoquinoline framework is a core structural component of many compounds with established cytotoxic properties. nih.gov Research has shown that suitably substituted isoquinolines can interact with biological targets such as topoisomerase II or bind to DNA, leading to anticancer effects. nih.gov While direct studies on the anticancer activity of this compound itself are not extensively detailed, research on related structures provides strong rationale for its potential in this area.

For example, studies on 6-bromo-isoquinolinequinone, a related derivative, have led to the synthesis of 7-amino-isoquinoline-5,8-dione compounds that demonstrated potent cytotoxic activity in brine shrimp assays. researchgate.net Furthermore, research into more complex heterocyclic systems incorporating the isoquinoline moiety, such as pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines, has identified derivatives with moderate antiproliferative activity against human neuroblastoma cell lines, with some compounds exhibiting IC50 values below 10 µM. mdpi.com The presence of a halogen atom at the 6-position of related heterocyclic systems, like quinazolines, has also been shown to enhance anticancer effects, often through the inhibition of key targets like the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.netnih.gov These findings suggest that the this compound scaffold is a promising starting point for the design of novel cytotoxic agents.

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority, and heterocyclic compounds are a rich source of potential candidates. The isoquinoline scaffold has been identified as important for antibacterial activity. mdpi.com A study on a new class of alkynyl isoquinoline compounds demonstrated strong bactericidal activity against a range of Gram-positive bacteria, including multidrug-resistant strains like MRSA. mdpi.com The structure-activity relationship in that study concluded that the isoquinoline moiety was a critical component for the observed antibacterial effects. mdpi.com

While research specifically detailing the antimicrobial properties of this compound is limited, studies on other bromo-substituted heterocycles support its potential. For instance, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. mediresonline.orgmediresonline.org Additionally, modifying the isoquinoline ring of natural products like berberine (B55584) has been shown to enhance antibacterial activity against Gram-positive bacteria. mdpi.com This collective evidence points to the potential of the this compound structure as a scaffold for developing new antimicrobial agents.

Enzyme and Receptor Inhibition Studies

The most well-documented biological activity of 6-substituted isoquinolin-1-amine derivatives is their ability to act as potent enzyme inhibitors. Specifically, this scaffold has been extensively explored for the inhibition of Rho-associated protein kinases, ROCK-I and ROCK-II. nih.govnih.govacs.org These enzymes are serine/threonine kinases that play a crucial role in various cellular processes and are implicated in cardiovascular diseases, among others. nih.govacs.org

The discovery process began with fragment-based screening, which identified the 1-aminoisoquinoline core as a binder to the ATP-binding site of ROCK. nih.govresearchgate.net Medicinal chemistry efforts then led to the synthesis and optimization of 6-substituted derivatives. These compounds were found to be ATP-competitive inhibitors of ROCK. nih.gov The optimization of these fragment hits resulted in lead compounds with significant potency. nih.govresearchgate.net For example, compound 23E, a 6-substituted isoquinolin-1-amine derivative, showed improved ROCK-1 affinity and potency compared to the initial hits. nih.gov Further optimization led to compounds like 14A, which was equipotent against both ROCK-I and ROCK-II. nih.gov

Table 2: Inhibitory Profile of 6-Substituted Isoquinolin-1-amine Derivatives against ROCK

Compound ClassTarget EnzymeMechanism of ActionPotency
6-Substituted Isoquinolin-1-aminesROCK-I, ROCK-IIATP-competitiveNanomolar range

This table summarizes findings from multiple sources. nih.govresearchgate.netnih.gov

Modulation of Cellular Pathways (e.g., Dopamine (B1211576) Signaling)

By inhibiting key enzymes like ROCK, derivatives of this compound can profoundly modulate critical cellular pathways. The Rho/ROCK signaling pathway is a central regulator of cell shape, motility, and contraction through its control of the actin cytoskeleton. researchgate.net Therefore, inhibitors based on the 6-substituted isoquinolin-1-amine scaffold can influence fundamental cellular functions such as:

Cytoskeleton Re-arrangement: ROCK plays a pivotal role in actin-myosin contractility.

Cell Migration and Proliferation: These processes are essential in both normal physiology and diseases like cancer. researchgate.net

Smooth Muscle Contraction: This has implications for cardiovascular conditions like hypertension. researchgate.net

Recent research has also uncovered that ROCK inhibition can overcome the metabolic adaptations of cancer cells. biorxiv.org For instance, inhibiting ROCK can abolish the adaptive increase in glycolysis that occurs when other metabolic pathways are blocked, leading to severe energetic stress in cancer cells and a synergistic anti-tumor effect. biorxiv.org While a direct link between this compound and dopamine signaling has not been established in the reviewed literature, its demonstrated role in modulating the well-characterized ROCK pathway highlights its significance in interfering with fundamental cellular signaling cascades.

Role in Drug Discovery and Development

The journey of 6-substituted isoquinolin-1-amine derivatives from initial concept to potential therapeutic agents exemplifies the modern drug discovery process. This scaffold serves as a valuable starting point, or "fragment," in fragment-based drug discovery (FBDD), a powerful method for identifying new lead compounds. nih.gov

The development of ROCK inhibitors is a prime case study. The process began with an NMR-based screening of a fragment library, which identified a historical building block that was found to be a weak ROCK-I inhibitor. nih.govresearchgate.net This initial hit, containing the 1-aminoisoquinoline core, provided the foundation for a focused medicinal chemistry program. Through iterative cycles of chemical synthesis and biological testing, this fragment was "grown" into more potent and complex molecules. nih.gov

This optimization process involved creating a library of 6-substituted isoquinolin-1-amine derivatives to explore the SAR. nih.gov This led to the identification of compounds with significantly improved potency and cellular efficacy. nih.gov However, early potent compounds sometimes suffered from poor pharmacokinetic profiles. nih.gov Subsequent optimization efforts focused on refining the scaffold to balance potency with drug-like properties, leading to the development of lead compounds with good in vivo efficacy in animal models of hypertension. nih.gov This progression from a low-affinity fragment to a potent and effective lead compound highlights the crucial role of the this compound scaffold as a versatile and optimizable platform in drug discovery. nih.govresearchgate.netnih.gov

Lead Compound Identification and Optimization

The discovery of novel therapeutic agents often begins with the identification of a "lead compound," a chemical structure that exhibits a desired biological activity. The 6-substituted isoquinolin-1-amine scaffold has proven to be a fruitful starting point in this process, particularly through fragment-based screening approaches. nih.govresearchgate.net

Fragment-based drug discovery (FBDD) is a technique that screens small, low-molecular-weight compounds (fragments) for weak binding to a biological target. researchgate.net These initial "hits" are then optimized and grown into more potent lead compounds. In the context of Rho-associated protein kinase (ROCK) inhibitors, fragment-based NMR screening of a focused library led to the identification of a historical building block that was found to inhibit ROCK-I. nih.govresearchgate.net

Subsequent "fragment growth" from this initial hit afforded a series of 6-substituted isoquinolin-1-amine derivatives. nih.govresearchgate.net This process involves strategically adding chemical moieties to the fragment core to enhance its binding affinity and potency. The bromine atom at the 6-position of the isoquinoline ring provides a convenient handle for synthetic modification, allowing for the systematic exploration of the structure-activity relationship (SAR).

Through this process, compounds with improved potency and pharmacokinetic profiles can be developed. For instance, the optimization of initial fragment-derived ATP-competitive ROCK inhibitors led to the development of a more potent lead compound, designated as 14A. nih.gov A key aspect of this optimization was the removal of the aminoisoquinoline basic center to improve the pharmacokinetic profile while maintaining high potency against both ROCK-I and ROCK-II. nih.gov

Design of Novel Therapeutic Agents

The 6-substituted isoquinolin-1-amine scaffold has been instrumental in the design of novel therapeutic agents, most notably inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). nih.govnih.gov ROCK is a recognized therapeutic target for a variety of cardiovascular diseases. nih.gov

The design process for these novel agents involves a detailed understanding of the structure-activity relationships (SAR) of the 6-substituted isoquinolin-1-amine core. By systematically modifying the substituents at the 6-position, researchers can fine-tune the compound's affinity, selectivity, and efficacy. For example, the development of compound 23A, a 6-substituted isoquinolin-1-amine derivative, resulted in a molecule with similar ROCK-1 affinity, potency, and cell-based efficacy to first-generation ROCK inhibitors, but with a superior pharmacokinetic profile in preclinical models. nih.gov

Another derivative, compound 23E, demonstrated the potential for further improving the affinity, potency, and cell-based efficacy of this series of compounds. nih.gov These findings underscore the versatility of the 6-substituted isoquinolin-1-amine scaffold in the rational design of new therapeutic entities. The optimization process can also focus on improving selectivity against other kinases, such as PKA, as was demonstrated in the further development of lead compound 14A. nih.gov

CompoundTargetKey Optimization FeatureReference
14A ROCK-I, ROCK-IIRemoval of aminoisoquinoline basic center for improved PK profile nih.gov
23A ROCK-ISuperior PK profile compared to first-generation inhibitors nih.gov
23E ROCK-IImproved affinity, potency, and cell-based efficacy nih.gov

Use in Chemical Screening and High-Throughput Assays

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds for their biological activity. nih.govbmglabtech.com The 6-substituted isoquinolin-1-amine derivatives have been subjected to such screening methods to identify and characterize their inhibitory potential.

Specifically, in the development of ROCK-I inhibitors, these compounds were profiled in a primary ROCK-I IMAP assay. nih.govresearchgate.net The IMAP (Immobilized Metal Affinity for Phosphochemicals) assay is a fluorescence polarization-based assay that is well-suited for the high-throughput screening of kinase inhibitors. It measures the degree of phosphorylation of a substrate peptide by a kinase, and the inhibition of this process by test compounds.

The use of the ROCK-I IMAP assay allowed for the efficient screening of the library of 6-substituted isoquinolin-1-amine derivatives, leading to the identification of promising hits for further optimization. nih.govresearchgate.net This demonstrates the utility of the this compound scaffold in generating compound libraries that are amenable to high-throughput screening campaigns, a crucial step in the identification of new drug candidates. nih.govbmglabtech.com

Assay TypeTargetApplicationReference
ROCK-I IMAP Assay ROCK-I KinasePrimary screening of 6-substituted isoquinolin-1-amine derivatives for inhibitory activity nih.govresearchgate.net

Computational and Spectroscopic Studies for Research Advancement

Computational Chemistry for Understanding Reactivity and SAR

Computational chemistry serves as a powerful tool to predict molecular behavior, understand reaction mechanisms, and guide drug discovery through the study of Structure-Activity Relationships (SAR). However, specific applications of these techniques to 6-Bromoisoquinolin-1-amine are not documented in the reviewed literature.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are instrumental in predicting the binding affinity and interaction of a molecule with a biological target, such as a protein or enzyme. This information is crucial for assessing its potential as a therapeutic agent. A comprehensive search did not yield any studies that have performed molecular docking or dynamics simulations specifically with this compound. While research on related isoquinoline (B145761) and quinoline (B57606) derivatives exists, demonstrating their potential interaction with various biological targets, no such specific data is available for the 6-bromo-1-amino substituted isoquinoline. nih.govsemanticscholar.orgnih.govmdpi.comsemanticscholar.org

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely used to predict geometries, reaction energies, and to elucidate complex reaction mechanisms at the atomic level. Regrettably, no published DFT studies focusing on the reaction mechanisms of this compound could be located. While DFT has been applied to the parent isoquinoline molecule and other derivatives to analyze their structure and vibrational properties, specific mechanistic insights for this compound are absent from the current body of scientific literature. researchgate.netresearchgate.netmdpi.com

Advanced Spectroscopic Characterization in Research

Spectroscopic techniques are fundamental for the structural elucidation and characterization of chemical compounds. While these methods are standard practice in chemical synthesis and analysis, specific, published spectroscopic data for this compound is not available in common scientific databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in a molecule. Despite searches of chemical databases and literature, no experimental ¹H NMR or ¹³C NMR spectra for this compound have been found. Data for related compounds, such as 6-bromoquinoline and other aromatic amines, are available but are not sufficient to accurately predict the specific chemical shifts for this compound due to the unique electronic effects of the combined substituent pattern. uni-muenchen.demdpi.combeilstein-journals.orgamazonaws.comchemicalbook.commdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. While the molecular weight of this compound is calculated to be 223.07 g/mol , no experimental mass spectra have been published in the searched resources. scbt.comnih.govnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the N-H bonds of the primary amine, C-N bonds, and the aromatic C-H and C=C bonds of the isoquinoline ring system. wpmucdn.comorgchemboulder.comvscht.cz However, a specific experimental IR spectrum for this compound is not available in the public domain. Based on general principles for primary aromatic amines, the following characteristic peaks could be anticipated:

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (asymmetric & symmetric)3500-3300
N-H Bend (scissoring)1650-1580
C-N Stretch (aromatic)1335-1250
Aromatic C-H Stretch>3000
Aromatic C=C Stretch1600-1450

Without experimental data, a detailed and accurate discussion of the computational and spectroscopic properties of this compound cannot be provided. Further experimental research and publication are required to fill this knowledge gap.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromoisoquinolin-1-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves cross-coupling reactions or nucleophilic substitution. For example, describes a protocol using column chromatography (ethyl acetate/hexanes gradient) to purify the compound, achieving 81% yield. Optimization may involve adjusting catalysts (e.g., Pd-based), solvent polarity, and temperature. Purity (>98%) can be verified via HPLC or NMR, as emphasized in and .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

  • Methodological Answer :

  • 1H NMR : Look for aromatic proton signals (δ 8.0–9.5 ppm) and amine protons (broad signals near δ 5–6 ppm). reports specific shifts (e.g., δ 9.27 for a singlet proton) .
  • LC-MS : Confirm molecular weight (223.07 g/mol, C9H7BrN2) with [M+H]+ peaks .
  • Elemental Analysis : Validate Br content (theoretical ~35.8%) to rule out impurities .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at 2–8°C in light-protected containers, as brominated compounds often degrade under UV exposure ( ). Use anhydrous solvents (e.g., MeCN) for stock solutions to prevent hydrolysis .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl or methoxy groups) and compare bioactivity. highlights antimicrobial/anticancer potential in analogous isoquinoline amines .
  • Dose-Response Analysis : Use IC50 assays to distinguish true activity from assay interference (e.g., solubility limits). Triangulate data via orthogonal assays (e.g., fluorescence-based vs. cell viability) .

Q. How can computational modeling guide the design of this compound-based inhibitors for target proteins?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases). Focus on bromine’s role in halogen bonding, as seen in ’s discussion of heterocyclic interactions .
  • MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to prioritize synthetic targets .

Q. What mechanistic insights can be gained from studying the photochemical reactivity of this compound?

  • Methodological Answer :

  • Continuous-Flow Photochemistry : details photochemical heteroarylation using DABCO and 3DPAFIPN catalysts. Monitor reaction progress via in-line UV-Vis spectroscopy to capture transient intermediates .
  • EPR Spectroscopy : Detect radical species formed under UV irradiation, which may explain side reactions or degradation pathways .

Data Analysis and Reporting

Q. How should researchers address variability in synthetic yields across batches of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., stoichiometry, solvent ratio). Statistical tools (ANOVA) can identify significant factors ( ).
  • Quality Control : Implement batch-wise COA (Certificate of Analysis) with LC-MS/NMR data, as in .

Q. What are best practices for integrating this compound into multi-step syntheses of complex heterocycles?

  • Methodological Answer :

  • Retrosynthetic Planning : Tools like Pistachio or Reaxys () can propose feasible routes. Prioritize steps where bromine acts as a leaving group or directing group .
  • Protecting Groups : Use Boc or Fmoc groups to shield the amine during subsequent reactions ( ) .

Tables of Representative Data

Parameter Typical Value Source
Molecular Weight223.07 g/mol
Purity (HPLC)>98%
1H NMR (DMSO-d6)δ 9.27 (s, 1H)
LC-MS [M+H]+223.9 (theoretical 223.07)

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.